6-(Piperidin-4-ylmethyl)quinoline
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Overview
Description
6-(Piperidin-4-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core with a piperidine ring attached via a methylene bridge at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-ylmethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the piperidine moiety . Another method includes the use of multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as ionic liquids, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-(Piperidin-4-ylmethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis in bacterial cells . This mechanism underlies their antibacterial activity. Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Piperidine: A six-membered nitrogen-containing heterocycle with significant pharmacological importance.
Quinolone: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness
6-(Piperidin-4-ylmethyl)quinoline is unique due to the presence of both quinoline and piperidine moieties, which confer a combination of properties from both classes of compounds. This dual functionality enhances its potential as a versatile scaffold in drug discovery and organic synthesis .
Properties
IUPAC Name |
6-(piperidin-4-ylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-14-11-13(3-4-15(14)17-7-1)10-12-5-8-16-9-6-12/h1-4,7,11-12,16H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVMLMUAJILPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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